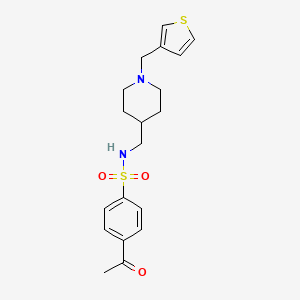

4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

4-Acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-acetylbenzenesulfonamide core linked to a piperidin-4-ylmethyl group substituted with a thiophen-3-ylmethyl moiety. This structure combines a sulfonamide pharmacophore with a piperidine scaffold and a heteroaromatic thiophene group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-acetyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-15(22)18-2-4-19(5-3-18)26(23,24)20-12-16-6-9-21(10-7-16)13-17-8-11-25-14-17/h2-5,8,11,14,16,20H,6-7,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZOIBINNNRYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophene Group: This step involves the alkylation of the piperidine ring with a thiophene derivative.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonylation reaction.

Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide. The structural components of the compound suggest it may interact with viral enzymes or receptors, potentially inhibiting viral replication. Research indicates that modifications in the piperidine ring can enhance antiviral efficacy against various viruses, including HIV and influenza .

Antibacterial Properties

Compounds containing similar moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, making it a valuable scaffold for developing new antibacterial agents . Studies show that derivatives of sulfonamides exhibit varying degrees of efficacy, with some achieving low MIC (Minimum Inhibitory Concentration) values against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Research into related compounds has shown that modifications can lead to enhanced cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest . The piperidine moiety is particularly noted for its ability to cross biological membranes, allowing for effective intracellular action.

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the piperidine ring and the sulfonamide group can significantly influence biological activity. For instance, modifications that increase lipophilicity tend to enhance membrane permeability, thereby improving cellular uptake and effectiveness against target pathogens .

Mechanism of Action

The mechanism of action of 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine and thiophene moieties could play a role in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares key features with several sulfonamide derivatives documented in the evidence:

- Piperidine-linked sulfonamides: Compounds such as 4-Fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (14) () and 3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15) () feature a benzenesulfonamide group connected to a piperidine ring via a methylene bridge.

- Acetyl vs. Halogen/Methoxy Substituents : The 4-acetyl group on the benzene ring distinguishes the target compound from analogs with halogen (e.g., 4-fluoro, 3-chloro) or methoxy substituents (). Acetyl groups are electron-withdrawing, which may enhance sulfonamide acidity compared to electron-donating groups like methoxy .

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, comparisons with analogs suggest:

- Molecular Weight : Estimated to be ~460–500 g/mol, similar to compounds in (e.g., 479.03 for compound 15) .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Bulky substituents (e.g., thiophene) may reduce reaction yields compared to smaller groups like fluorine, as seen in .

Biological Activity

4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the Thiophene Group : Alkylation of the piperidine ring with thiophene derivatives.

- Sulfonamide Formation : Sulfonylation reactions introduce the benzenesulfonamide moiety.

- Acetylation : The final step involves introducing the acetyl group to complete the structure.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The piperidine and thiophene moieties may facilitate binding to these targets, while the sulfonamide group enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiosemicarbazones have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| TSC-Me | 0.01 | K562 Cells |

| TSC-NO2 | 0.01 | K562 Cells |

| 4-Acetyl Compound | 0.025 | S. aureus |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines. For example, thiosemicarbazone derivatives demonstrated a dose-dependent reduction in cell viability in K562 cells, with half-maximal effective concentrations (EC50) around 10 µM . Such findings suggest that modifications in the structure can significantly influence cytotoxicity.

Study on Thiosemicarbazone Derivatives

A study evaluated a series of thiosemicarbazone derivatives for their anti-cancer properties, revealing that certain analogues inhibited tumor growth effectively while exhibiting low toxicity towards normal cells . These findings underscore the potential for developing targeted therapies based on structural modifications.

In Vivo Efficacy

In vivo studies demonstrated that thiosemicarbazone complexes were well-tolerated in animal models and showed promising efficacy in delaying tumor growth in breast cancer models . This highlights the therapeutic potential of compounds structurally related to this compound.

Q & A

Q. Advanced Experimental Design

- DoE Parameters : Use fractional factorial designs to test variables like reaction time, catalyst loading (e.g., Pd in cross-coupling steps), and solvent polarity. For example, palladium-catalyzed Suzuki-Miyaura coupling (if applicable) requires optimization of Pd(OAc)₂ (0.5–2 mol%) and ligand ratios .

- Response Surface Methodology (RSM) : Apply RSM to maximize yield while minimizing impurities. For instance, a central composite design can model interactions between temperature (50–80°C) and reagent equivalents (1.2–2.0) .

- Statistical Tools : Software like JMP or Minitab aids in identifying critical factors. Evidence from flow-chemistry optimizations (e.g., diphenyldiazomethane synthesis) highlights the importance of real-time monitoring .

What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of thiophene substitution and acetyl group positioning (e.g., 4-acetyl signal at δ 2.6 ppm in CDCl₃) .

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₂O₃S₂: 427.12) .

- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient) with UV detection at 254 nm .

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Q. Advanced Structural Analysis

- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals. Sulfonamide derivatives often form hydrogen-bonded dimers (N–H···O=S interactions), confirmed by diffraction data .

- Data Interpretation : Software like SHELX refines bond lengths and angles. For example, piperidine ring puckering and thiophene orientation can be visualized to confirm steric effects .

What biological targets are associated with benzenesulfonamide derivatives, and how might this compound interact with them?

Q. Basic Target Profiling

- Carbonic Anhydrase Inhibition : Sulfonamides are known inhibitors; molecular docking predicts binding to the Zn²⁺ active site via sulfonamide oxygen coordination .

- Kinase Modulation : Structural analogs (e.g., imatinib derivatives) suggest potential kinase binding, particularly with piperidine-thiophene motifs acting as hinge-binding regions .

How can in vitro assays evaluate this compound’s inhibitory activity against carbonic anhydrase isoforms?

Q. Advanced Biological Evaluation

- Assay Protocol : Use stopped-flow CO₂ hydration method (pH 7.4, 20°C) with recombinant human CA isoforms (CA-I to CA-XIV). Measure IC₅₀ values via UV-Vis (λ = 348 nm for 4-nitrophenyl acetate hydrolysis) .

- Control Compounds : Compare with acetazolamide (CA-II IC₅₀ = 12 nM). Structure-activity relationship (SAR) studies highlight the acetyl group’s role in enhancing lipophilicity and membrane permeability .

How should researchers address contradictions in biological activity data across different assay conditions?

Q. Data Contradiction Analysis

- Variable Testing : Replicate assays under standardized conditions (pH, temperature, buffer composition). For example, CA inhibition is pH-sensitive; test at physiological (7.4) vs. acidic (6.5) pH .

- Meta-Analysis : Compare data with structurally related sulfonamides (e.g., 4-(3-methylpiperidinopropionylamino)-benzenesulfonamide) to identify trends in substituent effects .

What stability studies are critical for ensuring the compound’s integrity during long-term storage?

Q. Basic Stability Protocols

- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation of the thiophene ring and acetyl hydrolysis .

- Degradation Monitoring : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking of degradation products (e.g., free sulfonamide or thiophene oxide) .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced SAR Strategies

- Modular Modifications :

- Piperidine Substituents : Replace thiophen-3-ylmethyl with pyridinylmethyl to enhance π-π stacking in kinase binding pockets .

- Acetyl Group : Substitute with trifluoromethyl to increase metabolic stability (logP optimization) .

- Computational Screening : Use Schrödinger’s Glide for virtual SAR by docking analogs into CA-II or Abl kinase structures .

What computational methods predict this compound’s pharmacokinetic properties and toxicity?

Q. Advanced Modeling

- ADMET Prediction : SwissADME calculates logP (2.8), solubility (LogS = -4.2), and CYP450 inhibition risk. The thiophene moiety may increase hepatotoxicity alerts in ProTox-II .

- MD Simulations : GROMACS models predict membrane permeability via lipid bilayer interactions, highlighting the piperidine-thiophene motif’s role in passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.